4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Alkylation: The triazole intermediate is then alkylated with 3-(4-chloro-2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Allyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl and phenoxy groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to disrupt microbial cell walls makes it a candidate for the development of new antibiotics.
Medicine
In medicine, research is ongoing into its potential as an anticancer agent. The compound’s ability to interfere with cellular processes in cancer cells is of particular interest.
Industry
Industrially, this compound can be used in the development of new polymers and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the phenoxypropyl group.
4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar but with a simpler phenyl group instead of the phenoxypropyl group.
Uniqueness
The presence of the 3-(4-chloro-2-methylphenoxy)propyl group in 4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)propyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-3-8-19-14(17-18-15(19)21)5-4-9-20-13-7-6-12(16)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZETVFYHQEEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117137 |
Source
|
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-80-0 |
Source
|
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(4-Chloro-2-methylphenoxy)propyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.